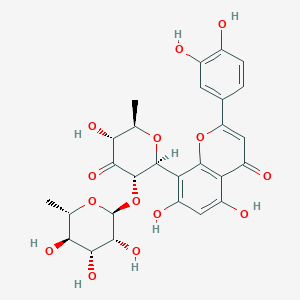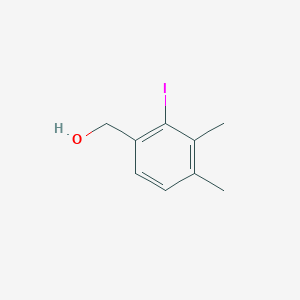
(2-Iodo-3,4-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodo-3,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with iodine at the 2-position and two methyl groups at the 3- and 4-positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3,4-dimethylphenyl)methanol typically involves the iodination of 3,4-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
(2-Iodo-3,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3,4-dimethylphenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Iodo-3,4-dimethylbenzaldehyde or 2-Iodo-3,4-dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
(2-Iodo-3,4-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Iodo-3,4-dimethylphenyl)methanol depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodo-4,5-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to variations in chemical behavior.
Uniqueness
(2-Iodo-3,4-dimethylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
(2-iodo-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
InChI 键 |
VDECJYPWJDDTNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CO)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


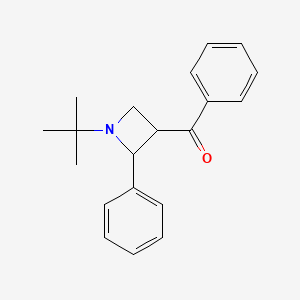

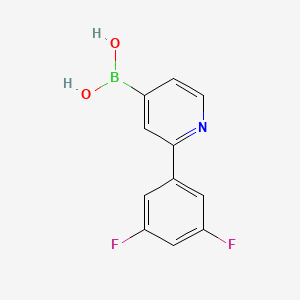
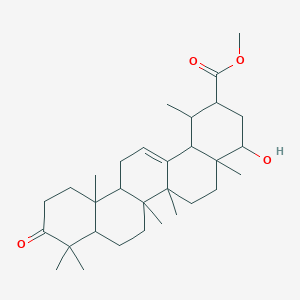
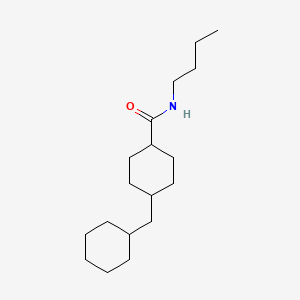

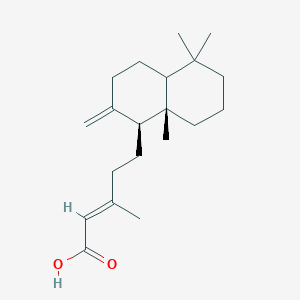
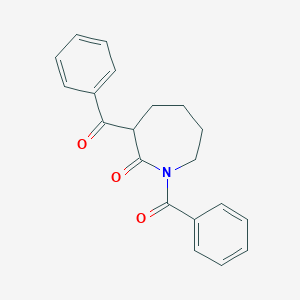

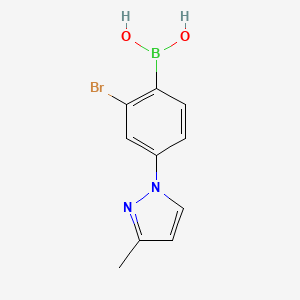
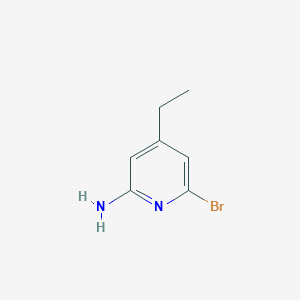
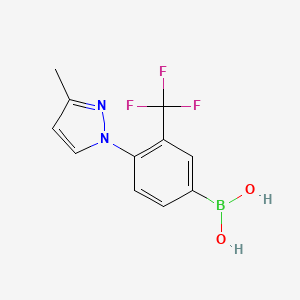
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
